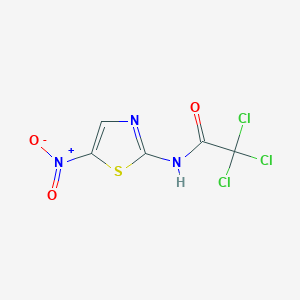
2,6-Dimethyl-naphthalen-1-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Amino-2,6-dimetilnaftaleno es un compuesto orgánico con la fórmula molecular C12H13N. Pertenece a la clase de aminas aromáticas, caracterizadas por la presencia de un grupo amino unido a un sistema de anillo de naftaleno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Amino-2,6-dimetilnaftaleno generalmente implica la alquilación de derivados de naftaleno. Un método común es la alquilación de Friedel-Crafts, donde el naftaleno se hace reaccionar con haluros de metilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. El dimetilnaftaleno resultante se somete luego a reacciones de aminación para introducir el grupo amino.
Otro enfoque implica la aminación directa de 2,6-dimetilnaftaleno utilizando amoníaco o aminas a alta temperatura y presión, a menudo en presencia de un catalizador como el paladio sobre carbono.
Métodos de Producción Industrial
La producción industrial de 1-Amino-2,6-dimetilnaftaleno puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. Estos métodos a menudo utilizan sistemas catalíticos avanzados y condiciones de reacción optimizadas para lograr tasas de conversión eficientes. El uso de reactores automatizados y sistemas de monitoreo en tiempo real ayuda a mantener la calidad constante y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1-Amino-2,6-dimetilnaftaleno experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar las naftoquinonas correspondientes u otros derivados oxidados. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir el grupo amino en otros grupos funcionales como iminas o amidas. A menudo se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático, permitiendo la introducción de varios sustituyentes. La halogenación, la nitración y la sulfonación son ejemplos típicos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halógenos (por ejemplo, cloro, bromo) en presencia de un catalizador ácido de Lewis.
Productos Principales Formados
Oxidación: Naftoquinonas y otros derivados oxidados.
Reducción: Iminas, amidas y otras formas reducidas.
Sustitución: Derivados de naftaleno halogenados, nitrados o sulfonados.
Aplicaciones Científicas De Investigación
El 1-Amino-2,6-dimetilnaftaleno tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas. Sirve como intermedio en la producción de colorantes, pigmentos y productos farmacéuticos.
Biología: Se investiga por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas. Se utiliza en el estudio de las interacciones enzimáticas y las vías metabólicas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos dirigidos a vías biológicas específicas.
Industria: Se utiliza en la fabricación de materiales de alto rendimiento, incluidos los polímeros y las resinas. También se utiliza en la producción de productos químicos especiales y aditivos.
Mecanismo De Acción
El mecanismo de acción del 1-Amino-2,6-dimetilnaftaleno depende de su aplicación específica. En los sistemas biológicos, puede interactuar con enzimas o receptores, modulando su actividad. La estructura aromática del compuesto le permite participar en interacciones π-π y enlaces de hidrógeno, lo que influye en su afinidad de unión y especificidad.
En las reacciones químicas, el grupo amino puede actuar como nucleófilo, participando en diversas reacciones de sustitución y adición. La presencia de grupos metilo en el anillo de naftaleno puede afectar la reactividad y estabilidad del compuesto.
Comparación Con Compuestos Similares
El 1-Amino-2,6-dimetilnaftaleno se puede comparar con otros compuestos similares como:
2,6-Dimetilnaftaleno: Carece del grupo amino, lo que lo hace menos reactivo en ciertos tipos de reacciones químicas.
1,6-Dimetil-naftaleno-2-ilamina: Isómero posicional con diferente reactividad y propiedades.
2,6-Dimetil-anilina: Estructura similar pero con un anillo de benceno en lugar de un anillo de naftaleno, lo que lleva a un comportamiento químico diferente.
Propiedades
Número CAS |
116530-20-2 |
|---|---|
Fórmula molecular |
C12H13N |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2,6-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13/h3-7H,13H2,1-2H3 |
Clave InChI |
QZTOWNGXBZSHHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(C=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12005839.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)





![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)
![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)

![(5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005932.png)
